molecular formula C14H11FN4 B2905580 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine CAS No. 318284-43-4

1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine

Cat. No.: B2905580
CAS No.: 318284-43-4
M. Wt: 254.268
InChI Key: XHTYRUFTVZVORB-UHFFFAOYSA-N
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Description

1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a fluorine atom, a phenyl group, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyridine Ring:

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a suitable diketone.

    Coupling Reactions: The final step involves coupling the pyridine and pyrazole rings with a phenyl group under specific reaction conditions, such as the use of a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Gene Expression: Influence the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    Fluroxypyr-meptyl: A pyridine-based herbicide with similar structural features.

    1-(6-fluoro-2-pyridinyl)tetrahydro-4(1H)-pyridinone: Another compound with a fluorine-substituted pyridine ring.

Uniqueness

1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine stands out due to its unique combination of a pyridine ring, a phenyl group, and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(6-fluoropyridin-2-yl)-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4/c15-12-7-4-8-13(17-12)19-9-11(14(16)18-19)10-5-2-1-3-6-10/h1-9H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTYRUFTVZVORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2N)C3=NC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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